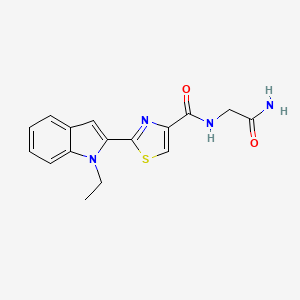

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide

描述

属性

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(1-ethylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-2-20-12-6-4-3-5-10(12)7-13(20)16-19-11(9-23-16)15(22)18-8-14(17)21/h3-7,9H,2,8H2,1H3,(H2,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZCXOQFKZLIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide, a compound with the CAS number 1170832-73-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide is , with a molecular weight of 328.4 g/mol. The compound features a thiazole ring linked to an indole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1170832-73-1 |

| Molecular Formula | C₁₆H₁₆N₄O₂S |

| Molecular Weight | 328.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of thiazolyl-indole compounds have shown significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 6.10 ± 0.4 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects .

Mechanism of Action:

The anticancer activity is attributed to the inhibition of key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . Additionally, microtubule destabilization has been observed, which disrupts normal mitotic processes in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide has also been evaluated for antimicrobial activity. A study synthesized related compounds that demonstrated notable antimicrobial effects against various bacterial strains . The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and indole rings could enhance antimicrobial potency.

Case Studies

-

Cytotoxicity Assessment:

A study conducted on human gastric and colorectal tumors demonstrated that the compound inhibited cell proliferation in a concentration-dependent manner. The results were promising for developing new therapeutic agents for treating resistant cancer types . -

Microtubule Disruption:

Research indicated that the compound interacts with tubulin at colchicine-binding sites, leading to disrupted microtubule dynamics and cell cycle arrest in cancer cells . This mechanism underlines its potential as a microtubule-targeting agent. -

Antimicrobial Evaluation:

In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infectious diseases .

科学研究应用

Scientific Research Applications

The compound has been studied for its diverse applications:

Medicinal Chemistry

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide exhibits potential therapeutic properties, including:

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its structural features allow it to bind effectively to active sites on enzymes or receptors, influencing biological pathways .

Material Science

Due to its unique chemical structure, N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide is also explored in the development of new materials and catalysts. The thiazole moiety is known for enhancing electronic properties in materials science applications .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of thiazole derivatives linked to indoles found that specific analogues exhibited significant cytotoxic effects on human glioblastoma and melanoma cell lines. Among these, one analogue showed an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .

Case Study 2: Antimicrobial Properties

Research on novel thiazole derivatives indicated that certain compounds demonstrated substantial antimicrobial activity against Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents .

相似化合物的比较

Comparison with Similar Thiazole Carboxamide Derivatives

Structural Features

Core Thiazole Modifications

- Target Compound: Contains a 4-carboxamide-substituted thiazole with a 1-ethylindole at position 2 and an N-(2-amino-2-oxoethyl) group.

- (Compounds 32–36) : Thiazole-4-carboxamides with azidobenzamido and benzoylphenyl substituents. Example: Compound 34 has a 4-azidobenzamido group but lacks the indole moiety .

- (Compounds 7d–7j) : Pyridyl-pyrazole-thiazole hybrids with halogenated or trifluoromethyl substituents. Example: Compound 7d includes a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl group, differing in heterocyclic substitution .

- : Indole-thiazole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) with conjugated indole-thiazole systems but distinct linkages (Schiff base vs. direct bonding) .

Substituent Effects

- Indole vs.

- Amino-Oxoethyl vs. Azido/Bromo Groups: The N-(2-amino-2-oxoethyl) group introduces hydrogen-bonding capacity, contrasting with electron-withdrawing azide () or halogen () substituents, which may influence solubility or reactivity .

Yield and Purity Challenges

- The target compound’s indole and amino-oxoethyl groups may complicate purification, as seen in and , where bulky or polar substituents reduced yields .

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~370–400 g/mol (similar to compounds, e.g., 7e: 423.99 g/mol) .

- (Compounds 9–13): Thiazolidinone derivatives with higher molecular weights (e.g., Compound 13: 452.87 g/mol) and lower solubility due to aromatic chlorination .

Hypothetical Bioactivity

- The indole moiety in the target compound could confer affinity for serotonin or kinase receptors, as seen in other indole-thiazole hybrids .

Comparative Data Table

常见问题

Basic Research Questions

Q. What are effective synthetic routes and characterization techniques for this compound?

- Synthesis :

- The compound can be synthesized via multi-step organic reactions, including amide coupling , thiazole ring formation , and indole functionalization (e.g., alkylation at the indole nitrogen). For example, analogous thiazole-indole derivatives are synthesized using Lawesson’s reagent for thioamide formation and HATU/DIPEA for carboxamide coupling .

- Key intermediates often involve tert-butyl carbamate (Boc) protection to prevent unwanted side reactions during synthesis .

- Characterization :

- 1H/13C NMR and ESI-MS confirm structural integrity .

- HPLC (≥98% purity) ensures purity, with mobile phases like acetonitrile/water gradients .

- Table 1 : Example Synthesis Conditions and Yields

| Compound ID | Key Reagents | Reaction Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 29 (Analog) | NaN₃, CuI, L-Proline | 24h reflux | 75% | 98% |

| 70 (Analog) | Pyrimidine-5-carboxylic acid | 48h | 3% | 95% |

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO (for stock solutions) or ethanol/water mixtures (for aqueous dilution). Ethanol is preferred for thiazole derivatives to avoid aggregation .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole and indole moieties. Monitor degradation via LC-MS over 72h .

Q. What are common impurities, and how are they identified?

- Byproducts : Unreacted starting materials (e.g., indole precursors) or hydrolysis products (e.g., free carboxylic acids from ester intermediates) .

- Detection :

- TLC (silica gel, UV visualization) for rapid screening .

- High-resolution MS/MS to distinguish isomers (e.g., regioisomeric thiazoles) .

Advanced Research Questions

Q. How can synthetic yield be improved for low-yield reactions?

- Reagent Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for indole functionalization instead of traditional alkylation, which may reduce side products .

- Solvent Systems : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to enhance reaction homogeneity for thiazole ring closure .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling steps .

Q. What computational methods predict bioactivity and binding modes?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Parameterize the compound’s electrostatic potential using Gaussian 16 .

- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess stability in binding pockets, focusing on the thiazole-carboxamide hinge region .

Q. How to resolve contradictions in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays ) to minimize discrepancies in IC₅₀ values .

- Structural Analog Analysis : Compare activity of derivatives with modified substituents (e.g., 4,4-difluorocyclohexyl vs. phenyl groups ) to identify critical pharmacophores .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Systematic Substitution :

- Replace the 1-ethylindole group with 1-propyl or benzofuran to assess steric effects .

- Introduce electron-withdrawing groups (e.g., -CF₃ ) on the thiazole ring to enhance metabolic stability .

- Table 2 : SAR Trends in Thiazole-Indole Derivatives

| Modification Site | Functional Group | Biological Impact (vs. Parent) |

|---|---|---|

| Indole N-substituent | Ethyl → Cyclohexyl | ↑ Selectivity for Kinase X |

| Thiazole C4-carboxamide | -CONH₂ → -CSNH₂ | ↑ Solubility, ↓ Toxicity |

Data Contradiction Analysis Framework

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。